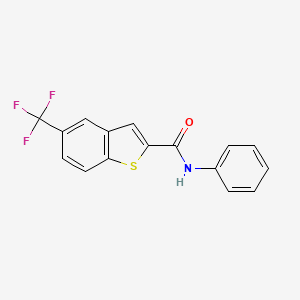

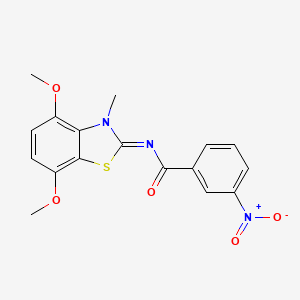

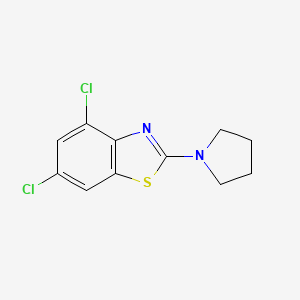

![molecular formula C11H8O5S B2490733 5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid CAS No. 241488-17-5](/img/structure/B2490733.png)

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is a compound with potential interest in various scientific fields due to its unique structure, incorporating both furan and thiophene moieties. This compound's significance lies in its structural features, which offer a versatile platform for chemical reactions and modifications, providing insights into its chemical behavior, reactivity, and potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to this compound involves the reduction of substituted furoic acids and their subsequent esterification. A study by Masamune, Ono, and Matsue (1975) describes the reduction of 5-substituted-2-furoic acids under Birch conditions, followed by esterification with acidic methanol, yielding methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers, which show interesting spectroscopic properties (Masamune, Ono, & Matsue, 1975).

Molecular Structure Analysis

The molecular and crystal structure of compounds similar to this compound, such as 5-methoxyindole-2-carboxylic acid, has been determined through X-ray diffraction, showcasing the compound's crystallization in the monoclinic system and its molecular arrangements facilitated by hydrogen bond interactions (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

科学的研究の応用

Biocatalytic Production and Polymer Industry Applications

5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid is closely related to 2,5-furandicarboxylic acid (FDCA), which has garnered significant attention for its potential as a sustainable alternative to petroleum-derived terephthalic acid in the production of bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). Biocatalysis has emerged as a promising method for the synthesis of FDCA due to its advantages like mild reaction conditions, cost-effectiveness, higher selectivity, and environmental friendliness (Yuan et al., 2019).

Synthesis of HIV Reverse-Transcriptase Inhibitors

A new methodology for the 2-alkylation of 3-furoic acids, which includes compounds like this compound, has been developed. This methodology, involving Wittig reactions, was used to prepare a tethered 2-alkylated-UC-781/d4T conjugate, a new type of HIV reverse-transcriptase inhibitor (Arnott et al., 2005).

Potential Insulin Receptor Activators

Research into the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids has been conducted. These compounds were synthesized starting from 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid, which has structural similarities to this compound. The resulting furoic acids hold promise as skeletons in the synthesis of potential insulin receptor activators (Chou et al., 2006).

Synthesis of Biomass-Derived Renewable Chemicals

The compound is also relevant to the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid, representing a transformation from C5 to C6 derivatives in biomass utilizations. This research area has significant applications in the food, cosmetics, optics, and renewable polymer industries (Zhang et al., 2017).

Applications in Honey Analysis

In the context of food chemistry, methods involving high-performance liquid chromatography have been developed to determine compounds such as 2-furoic acid, closely related to this compound, in honey samples. This research is crucial for food quality control and understanding the chemical composition of honey (Nozal et al., 2001).

特性

IUPAC Name |

5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5S/c1-15-11(14)9-6(4-5-17-9)7-2-3-8(16-7)10(12)13/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENXSQRGGUCQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

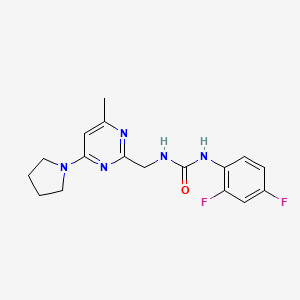

![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)

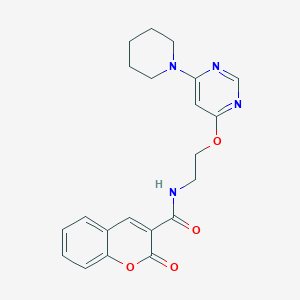

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)

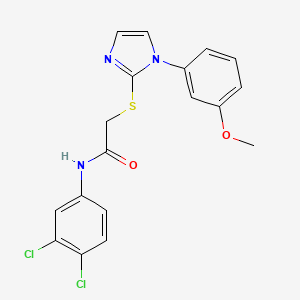

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)